molecular formula C7H6N4O2 B1319360 2-Hydrazinyl-5-nitrobenzonitrile CAS No. 60160-68-1

2-Hydrazinyl-5-nitrobenzonitrile

Cat. No.: B1319360
CAS No.: 60160-68-1
M. Wt: 178.15 g/mol
InChI Key: XEJPKACEMFWECC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinyl-5-nitrobenzonitrile is an organic compound with the molecular formula C7H6N4O2. It is characterized by the presence of both hydrazinyl and nitro functional groups attached to a benzonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-5-nitrobenzonitrile typically involves the nitration of benzonitrile followed by the introduction of the hydrazinyl group. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often involves optimization for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-5-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-5-nitrobenzonitrile varies depending on its application. In medicinal chemistry, the nitro group is believed to contribute to its biological activity through redox reactions or interactions with biological targets. The hydrazinyl group can form stable hydrazones with carbonyl compounds, which may interact with specific enzymes or receptors.

Comparison with Similar Compounds

  • 2-Hydrazinyl-4-nitrobenzonitrile
  • 2-Hydrazinyl-3-nitrobenzonitrile
  • 2-Hydrazinyl-5-chlorobenzonitrile

Comparison: 2-Hydrazinyl-5-nitrobenzonitrile is unique due to the specific positioning of the nitro and hydrazinyl groups, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns and biological effects due to the electronic and steric effects of the substituents .

Properties

IUPAC Name

2-hydrazinyl-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-4-5-3-6(11(12)13)1-2-7(5)10-9/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJPKACEMFWECC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599779
Record name 2-Hydrazinyl-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60160-68-1
Record name 2-Hydrazinyl-5-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60160-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydrazinyl-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.